Cas no 1805708-61-5 (2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid)

2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid
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- インチ: 1S/C12H13BrO5/c13-5-4-9(15)8-3-1-2-7(6-14)10(8)11(16)12(17)18/h1-3,11,14,16H,4-6H2,(H,17,18)
- InChIKey: NDFMHGCEQLOOFS-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC=C(CO)C=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 307
- XLogP3: 0.3
- トポロジー分子極性表面積: 94.8
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026328-500mg |
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |
1805708-61-5 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015026328-250mg |
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |
1805708-61-5 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015026328-1g |
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid |
1805708-61-5 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acidに関する追加情報
Introduction to 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic Acid (CAS No. 1805708-61-5) and Its Emerging Applications in Chemical Biology
2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid, identified by its Chemical Abstracts Service (CAS) number 1805708-61-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif combining a brominated propanoyl side chain and a hydroxymethyl mandelic acid backbone, presents a versatile platform for the development of novel bioactive molecules. Its molecular architecture not only offers opportunities for modulating biological pathways but also serves as a key intermediate in synthetic chemistry, enabling the construction of more complex pharmacophores.
The increasing interest in 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid stems from its potential applications in drug discovery and molecular medicine. The presence of both a bromine atom and a hydroxymethyl group provides distinct reactivity patterns, making it a valuable scaffold for designing molecules with tailored biological activities. Recent studies have highlighted its utility in the synthesis of inhibitors targeting various disease-related pathways, including those implicated in metabolic disorders, cancer, and inflammation.
In the realm of medicinal chemistry, the structural features of CAS No. 1805708-61-5 allow for selective interactions with biological targets. The bromine substituent, for instance, can participate in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions, while the hydroxymethyl group enables hydrogen bonding interactions and modifications such as etherification or esterification. These attributes make 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid a promising candidate for generating libraries of compounds with enhanced pharmacological profiles.
Recent advancements in computational chemistry have further elucidated the potential of this compound. Molecular docking studies suggest that derivatives of 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid may interact with enzymes and receptors involved in signal transduction cascades. For example, modifications at the propanoyl moiety could fine-tune binding affinities to specific protein targets, while the mandelic acid core mimics natural substrates or intermediates, enhancing metabolic stability and bioavailability.
The hydroxymethyl group also opens avenues for exploring prodrug strategies, where it can be selectively converted into more stable or water-soluble derivatives under physiological conditions. This feature is particularly relevant for developing formulations that improve drug delivery and reduce toxicity. Additionally, the bromine atom can be leveraged for photoaffinity labeling techniques, allowing researchers to probe protein-ligand interactions with high precision.
From a synthetic perspective, CAS No. 1805708-61-5 serves as an efficient building block for constructing more complex molecules via sequential functionalization. The availability of this intermediate has streamlined the synthesis of structurally diverse analogs, enabling high-throughput screening programs to identify lead compounds with optimized properties. Such efforts are crucial in accelerating the transition from discovery to clinical development, particularly in areas where traditional drug design approaches may face limitations.
Emerging research also suggests potential applications in materials science and biotechnology. The unique combination of functional groups in 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid makes it suitable for designing polymers or surface-modified materials with tailored properties. For instance, its incorporation into hydrogels could enhance drug release kinetics or improve biocompatibility for biomedical applications such as tissue engineering or drug delivery systems.
The growing body of literature on CAS No. 1805708-61-5 underscores its significance as a versatile chemical entity with broad utility across multiple disciplines. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further. Future studies may explore its role in developing next-generation therapeutics targeting emerging therapeutic areas or improving existing treatments through structural optimization.
In conclusion, 2-(3-Bromopropanoyl)-6-(hydroxymethyl)mandelic acid (CAS No. 1805708-61-5) represents a fascinating compound with deep-rooted relevance in chemical biology and pharmaceutical innovation. Its unique structural features offer unparalleled opportunities for molecular design and functionalization, positioning it as a cornerstone material in modern drug discovery efforts. As research progresses, this compound is poised to play an increasingly pivotal role in advancing therapeutic strategies across diverse medical domains.
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